N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Overview
Description
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can vary greatly depending on the functional groups attached to the pyridine ring. For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate, which is formed at a maximum rate between pH 4 and 8 .
Scientific Research Applications
Molecular Structure and Synthesis
- A study by Atalay et al. (2016) on a related compound, "N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide," detailed its molecular structure, featuring pivalamide, pyridin, and hydroxy-methylphenyl moieties. The study highlighted the compound's non-planar structure and the presence of intramolecular hydrogen bonds contributing to its conformational stability (Atalay, S., Gerçeker, S., Esercİ, H., & Ağar, E., 2016).
Chemical Synthesis Techniques
- Research on "2-Pivalamido-3H-pyrimidin-4-one derivatives" by Bavetsias et al. (2004) discussed a convenient methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This technique could offer insights into handling similar compounds, including the synthesis and modification of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide derivatives (Bavetsias, V., Henderson, E., & McDonald, E., 2004).
Application in Heterocyclic Chemistry
- Morgentin et al. (2009) described an efficient large-scale synthesis approach for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, providing a foundation for developing novel heterocyclic compounds that could include N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide or its derivatives. The methodology emphasizes the utility of such compounds in synthesizing complex heterocycles (Morgentin, R., Jung, F., Lamorlette, M., Maudet, M., Ménard, M., Plé, P., Pasquet, G., & Renaud, F., 2009).
Future Directions
The field of pyridine derivatives is vast and continues to grow, with new compounds being synthesized and studied for their potential applications in various fields such as medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyridine derivatives, their properties, and potential applications.
properties
IUPAC Name |
N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCJOHCTBBFPK-MKMNVTDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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